

# Application of Aromatic Diamines in Polyimide Gas Separation Membranes

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## Compound of Interest

Compound Name: [1,1'-Biphenyl]-2,5-diamine

Cat. No.: B15422777

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Note on **[1,1'-Biphenyl]-2,5-diamine**: Detailed studies concerning the specific application of **[1,1'-Biphenyl]-2,5-diamine** in gas separation membranes are not extensively available in the reviewed scientific literature. Therefore, this document provides a broader overview of the application of aromatic diamines, with a focus on biphenyl-containing structures, in the synthesis of polyimide membranes for gas separation. The principles, protocols, and data presented are representative of this class of polymers and are intended to serve as a guide for researchers and scientists in the field.

## Introduction

Polyimide membranes are at the forefront of materials used for industrial gas separation processes, such as nitrogen production from air, natural gas sweetening, and hydrogen recovery.[1][2] Their popularity stems from a combination of excellent thermal and chemical stability, good mechanical properties, and the ability to be processed into various membrane configurations like flat sheets and hollow fibers.[1] The versatility of polyimide chemistry, which involves the polycondensation reaction between aromatic dianhydrides and aromatic diamines, allows for the fine-tuning of membrane properties by systematically altering the chemical structure of the monomers.[1]

The choice of the aromatic diamine is a critical factor that influences the final membrane's performance. The rigidity of the polymer backbone, interchain spacing (d-spacing), and the fractional free volume (FFV) are all heavily dependent on the diamine structure. These characteristics, in turn, dictate the gas permeability and selectivity of the membrane. Generally, diamines that introduce bulky side groups or create contorted polymer chains tend to hinder

efficient chain packing, leading to higher free volume and, consequently, higher gas permeability.[3][4]

## Structure-Property Relationships in Polyimide Membranes

The performance of a polyimide gas separation membrane is governed by the solution-diffusion model.[2][5] This model describes a three-step process: the dissolution of gas molecules into the upstream side of the membrane, diffusion through the polymer matrix, and desorption from the downstream side.[5] Both the solubility and diffusivity of gases are influenced by the polymer's chemical structure.

Aromatic diamines containing biphenyl units are of particular interest because the biphenyl moiety can introduce rigidity into the polymer backbone. The rotational freedom around the biphenyl linkage can be restricted by introducing bulky substituents in the ortho positions, which can disrupt chain packing and increase the fractional free volume. For instance, polyimides synthesized from diamines with ortho-methyl substitutions have shown improved gas permeability with only a small decrease in selectivity.[6]

## Quantitative Data for Representative Polyimide Membranes

The following tables summarize the gas separation performance of polyimide membranes synthesized from various aromatic diamines. This data is intended to provide a comparative baseline for the performance of this class of materials.

Table 1: Gas Permeability Data for Various Polyimide Membranes

Polyimide (Dianhydride- Diamine)	Gas	Permeability (Barrer) <sup>1</sup>	Reference
DPPD-MBDAM	CO <sub>2</sub>	565	[6]
6FDA/DAPI	O <sub>2</sub>	-	[7]
BPDA-m-DDS	H <sub>2</sub>	~1/3 of BPDA-p-DDS	[8]
BPDA-m-DDS	CO <sub>2</sub>	~1/15 of BPDA-p-DDS	[8]
HCPs/PI (0.04 wt%)	CO <sub>2</sub>	105.85	[9]
HCPs/PI (0.04 wt%)	O <sub>2</sub>	24.03	[9]

<sup>1</sup>1 Barrer = 10<sup>-10</sup> cm<sup>3</sup>(STP)·cm / (cm<sup>2</sup>·s·cmHg)

Table 2: Gas Selectivity Data for Various Polyimide Membranes

Polyimide (Dianhydride- Diamine)	Gas Pair	Ideal Selectivity (P <sub>a</sub> /P <sub>e</sub> )	Reference
DPPD-MBDAM	CO <sub>2</sub> /CH <sub>4</sub>	16	[6]
DAPI/BTDA	O <sub>2</sub> /N <sub>2</sub>	7.3	[7]
HCPs/PI (pristine)	CO <sub>2</sub> /CH <sub>4</sub>	20.76	[9]
HCPs/PI (0.04 wt%)	CO <sub>2</sub> /CH <sub>4</sub>	15.67	[9]
HCPs/PI (0.04 wt%)	O <sub>2</sub> /N <sub>2</sub>	3.00	[9]

## Experimental Protocols

### Protocol 1: Synthesis of Aromatic Polyimide via a Two-Step Polycondensation Reaction

This protocol describes a general method for synthesizing aromatic polyimides, which involves the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[3][10]

[\[11\]](#)

#### Materials:

- Aromatic diamine (e.g., a biphenyl diamine)
- Aromatic dianhydride (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride - BPDA)
- Anhydrous N-methyl-2-pyrrolidone (NMP) or other polar aprotic solvent
- Three-necked flask with a mechanical stirrer and nitrogen inlet/outlet

#### Procedure:

- In a three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (1 molar equivalent) in anhydrous NMP.
- Stir the mixture at room temperature until the diamine is fully dissolved.
- Cool the solution to 0°C using an ice bath.
- Gradually add the aromatic dianhydride (1 molar equivalent) to the cooled diamine solution while stirring.
- Rinse the flask walls with additional NMP to ensure all the dianhydride reacts.
- Continue stirring the reaction mixture at 0°C for 15 minutes.
- Remove the ice bath and allow the reaction to proceed at room temperature overnight to form a viscous poly(amic acid) solution.
- The poly(amic acid) can then be converted to polyimide via thermal or chemical imidization.
  - Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example: 80°C overnight in air, followed by 180°C for 24 hours under a nitrogen atmosphere, and finally heating to 300°C under vacuum.[3]

- Chemical Imidization: Treat the poly(amic acid) solution with a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature. The resulting polyimide will precipitate from the solution and can be collected by filtration.[\[11\]](#)

## Protocol 2: Fabrication of Dense Polyimide Membranes by Solution Casting

This protocol outlines the procedure for preparing dense polymer films for gas permeability testing.[\[12\]](#)

### Materials:

- Polyimide solution (synthesized as per Protocol 1 or dissolved in a suitable solvent)
- Glass plate or other suitable substrate
- Casting knife or doctor blade
- Vacuum oven

### Procedure:

- Prepare a filtered solution of the polyimide in a suitable solvent (e.g., NMP) at a concentration of 5-10% (w/v).
- Place a clean, dry glass plate on a level surface.
- Pour the polyimide solution onto the glass plate.
- Use a casting knife or doctor blade to spread the solution evenly to a desired thickness.
- Slowly evaporate the solvent at room temperature in a dust-free environment.
- Once a solid film has formed, place the glass plate in a vacuum oven.
- Subject the film to a stepwise thermal treatment to remove any residual solvent. A typical procedure might be: 150°C for 24 hours under nitrogen, followed by gradually increasing the temperature to just below the polymer's glass transition temperature ( $T_g$ ) under vacuum.[\[12\]](#)

- After cooling to room temperature, carefully peel the membrane from the glass plate.

## Protocol 3: Measurement of Gas Permeability

This protocol describes a common method for determining the gas permeability of a dense polymer membrane using a constant pressure/variable volume apparatus.[\[13\]](#)[\[14\]](#)

Materials:

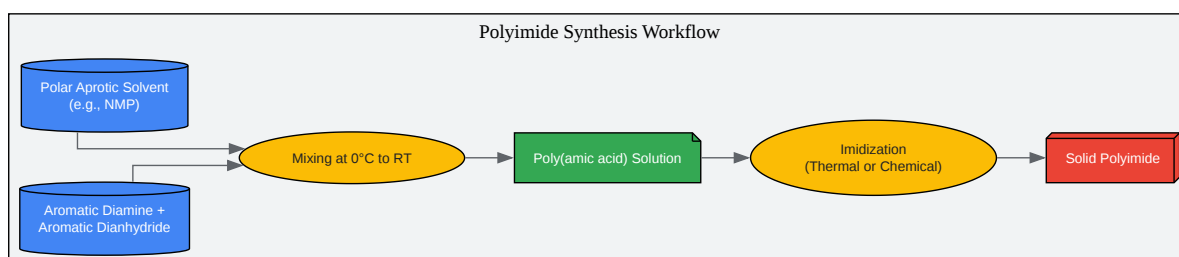
- Dense polymer membrane
- Gas permeation cell
- Source of pure gases (e.g., N<sub>2</sub>, O<sub>2</sub>, CO<sub>2</sub>, CH<sub>4</sub>) with pressure regulators
- Bubble flowmeter or mass flowmeter
- Vacuum pump

Procedure:

- Mount the dense polymer membrane in the gas permeation cell, ensuring a good seal.
- Evacuate the entire system using a vacuum pump to remove any residual gases.
- Pressurize the upstream side of the membrane with the test gas to a specific pressure (e.g., 3-10 bar).[\[13\]](#)
- Maintain the downstream side at atmospheric pressure.
- Allow the system to reach a steady state, where the permeation rate of the gas through the membrane is constant.
- Measure the volumetric flow rate of the permeate gas on the downstream side using a bubble flowmeter or a mass flowmeter.[\[13\]](#)
- Calculate the permeability coefficient (P) using the following equation:
  - $P = (V * l) / (A * t * \Delta p)$

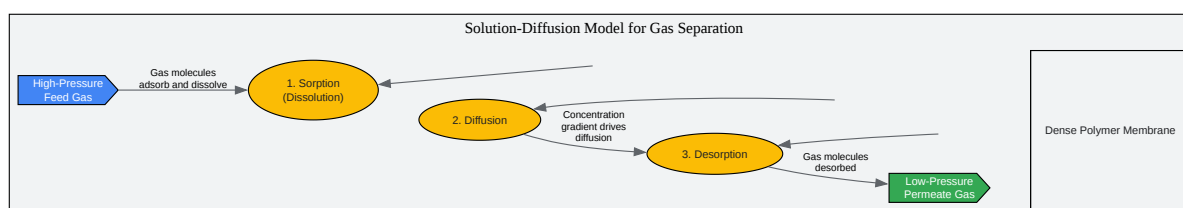
- Where  $V$  is the volume of permeated gas,  $l$  is the membrane thickness,  $A$  is the effective membrane area,  $t$  is the time, and  $\Delta p$  is the pressure difference across the membrane.
- Repeat the measurement for different gases.
- The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients ( $\alpha = P_a / P_e$ ).<sup>[12]</sup>

## Visualizations



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Caption: A generalized workflow for the two-step synthesis of aromatic polyimides.



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